molecular formula C14H24N6O2 B12675673 4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) CAS No. 69911-58-6

4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide)

Cat. No.: B12675673
CAS No.: 69911-58-6
M. Wt: 308.38 g/mol
InChI Key: XBHVXGVJAFWDOJ-UHFFFAOYSA-N
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Description

4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C14H24N6O2. It is known for its unique structure, which includes two semicarbazide groups connected by a phenylenebis(methylene) bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) typically involves the reaction of 4,4’-methylenedianiline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include:

Uniqueness

What sets 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) apart from these similar compounds is its unique structure, which includes two semicarbazide groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

69911-58-6

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

1-(dimethylamino)-3-[[2-[(dimethylaminocarbamoylamino)methyl]phenyl]methyl]urea

InChI

InChI=1S/C14H24N6O2/c1-19(2)17-13(21)15-9-11-7-5-6-8-12(11)10-16-14(22)18-20(3)4/h5-8H,9-10H2,1-4H3,(H2,15,17,21)(H2,16,18,22)

InChI Key

XBHVXGVJAFWDOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NCC1=CC=CC=C1CNC(=O)NN(C)C

Origin of Product

United States

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